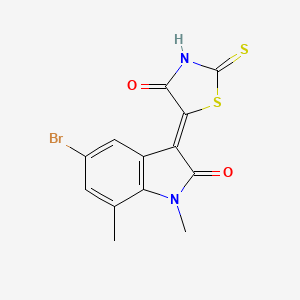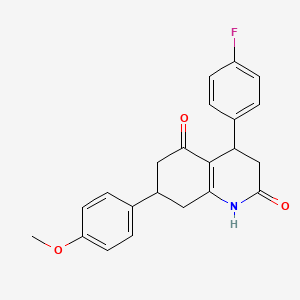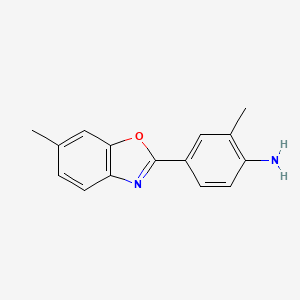
2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves multi-step chemical reactions starting from primary compounds like 3-fluoro-4-cyanophenol, indicating the complexity and precision required in synthesizing such molecules. Elemental analysis, IR, and 1H NMR techniques are commonly used to identify the structures of these novel compounds (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is typically confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, MS, IR, and elemental analyses. These methods ensure accurate identification of the chemical structure, crucial for understanding the compound's potential interactions and applications (G. Liao et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to 2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide demonstrate the functional versatility and reactivity of such molecules. These compounds are synthesized through reactions such as cyclocondensation and alkylation, indicating their potential for further chemical modifications and applications (A. Saxena et al., 2011).
Physical Properties Analysis
The physical properties of compounds similar to 2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, such as solubility and melting points, are crucial for their practical applications. These properties are determined through experimental evaluations, providing insights into the compound's behavior in different environments and its suitability for various applications (K. Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are essential for their potential use in fields like medicinal chemistry and material science. Studies often involve the assessment of antimicrobial, anti-inflammatory, or other biological activities to explore the compound's efficacy and safety (K. Parikh, D. Joshi, 2014).
Applications De Recherche Scientifique
Synthesis and Evaluation of Novel Derivatives
A series of compounds, including those structurally related to 2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, have been synthesized and evaluated for their potential as VEGF-A inhibitors. These compounds have demonstrated promising antiproliferative effects through the inhibition of VEGF-A, a key factor in angiogenesis, making them potential candidates for cancer therapy (Prashanth et al., 2014).
Antimicrobial Activity
The antimicrobial activity of sulfide and sulfone derivatives structurally similar to the compound has been studied, showing efficacy against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Badiger et al., 2013).
Anti-inflammatory and Hypoglycemic Activities
Research on derivatives of 2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has also explored their anti-inflammatory and hypoglycemic activities. Certain derivatives have shown significant anti-inflammatory activity, suggesting their potential in treating inflammatory conditions (Sunder et al., 2013). Additionally, novel 2,4-thiazolidinedione derivatives have exhibited promising hypoglycemic activity, indicating their potential as therapeutic agents for diabetes management (Nikalje et al., 2012).
Anticancer Activity
The synthesis of new functionalized pyridine linked thiazole derivatives has been reported, with some compounds showing promising anticancer activity against various cancer cell lines. These findings suggest the potential application of these compounds in cancer therapy (Alqahtani et al., 2020).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-17(13-5-3-2-4-6-13)21-18(24-12)20-16(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKXXCXMINPEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)
![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)
![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)
![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)
![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)
![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)